(S)-2-(6,9-dioxo-5,8-diazaspiro[3.5]nonan-7-yl)acetic acid
Description
(S)-2-(6,9-Dioxo-5,8-diazaspiro[3.5]nonan-7-yl)acetic acid is a chiral spirocyclic compound featuring a unique diazaspiro framework. Its structure comprises two fused rings: a five-membered ring containing two nitrogen atoms (5,8-diaza) and a three-membered ring with ketone groups at positions 6 and 9 (dioxo). The acetic acid moiety is attached at the 7-position of the spiro system.
Properties
IUPAC Name |
2-[(7S)-6,9-dioxo-5,8-diazaspiro[3.5]nonan-7-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c12-6(13)4-5-7(14)11-9(2-1-3-9)8(15)10-5/h5H,1-4H2,(H,10,15)(H,11,14)(H,12,13)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGANFBOWDUQMJM-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(=O)NC(C(=O)N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2(C1)C(=O)N[C@H](C(=O)N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Heteroatom Substitution and Reactivity
- Target Compound: The 5,8-diaza spiro system with 6,9-dioxo groups introduces nitrogen atoms into the ring structure, which may enhance hydrogen-bonding capacity and metal-binding affinity compared to oxygen analogs.
- 5,8-Dioxaspiro Analog: Replacing nitrogen with oxygen reduces basicity and alters electronic properties.
- 7-Azaspiro Analog: The single nitrogen (7-aza) in a hydroxylated spiro system forms a hydrochloride salt, indicating basicity at the nitrogen site. This contrasts with the target compound, where nitrogens are likely non-basic due to ketone proximity .
Functional Group Impact on Physicochemical Properties
- Acetic Acid Group : Present in all analogs, this moiety contributes to acidity (pKa ~2.5–3.5) and water solubility.
- Ketones vs. Ethers : The target compound’s ketones increase polarity and may elevate melting points compared to ether-containing analogs (e.g., 2-{2-oxaspiro[...]}acetic acid) .
- Chirality: The (S)-enantiomer of the target compound introduces stereochemical complexity absent in non-chiral analogs, which could influence biological activity or crystallization behavior.
Predicted Collision Cross Section (CCS)
While direct CCS data for the target compound is unavailable, its oxygen-based analog (2-(5,8-dioxaspiro[...]acetic acid) exhibits predicted CCS values ranging from 139.5–144.9 Ų for various adducts . The diaza-dioxo structure of the target compound may yield higher CCS values due to increased molecular rigidity and polarity.
Research Implications and Gaps
- Synthesis Challenges: describes a cyclization method using mercaptoacetic acid and ZnCl₂ for thiazolidinone derivatives. Similar strategies might apply to the target compound but require optimization for nitrogen incorporation .
- Biological Activity: No data on the target compound’s activity is available in the evidence. However, spirocyclic diaza structures are often explored in drug discovery for their conformational restraint and metabolic stability.
Preparation Methods
Stepwise Synthesis Outline
| Step | Description | Reagents/Conditions | Key Notes |
|---|---|---|---|
| 1 | Acylation of 3-((benzylamino)methyl)oxetane cycloalkane-3-ol with chloroacetyl chloride | First base (triethylamine, pyridine, diisopropylethylamine, or K2CO3), dichloromethane solvent, temperature ≤10°C, 16 h reaction | Forms chloroacetylated intermediate (Compound 2) with good control |
| 2 | Self-cyclization of Compound 2 under inert atmosphere | Second base (NaH, hexasilyl dimethyl amino lithium/sodium, or n-butyl lithium), second solvent (inert), controlled temperature | Generates spirocyclic intermediate (Compound 3) |
| 3 | Reduction of Compound 3 | Reducing agent lithium aluminum hydride (LiAlH4), inert atmosphere, third solvent, molar ratio 1:1.1-2 (substrate:reducing agent) | Produces reduced intermediate (Compound 4) |
| 4 | Catalytic hydrogenation to remove benzyl protecting group | Hydrogen pressure 20-100 psi, temperature 20-50°C, 8-20 h, acetic acid as activator | Yields 2,5-dioxa-8-azaspiro[3.5]nonane (Compound 5), precursor for further functionalization |
This four-step sequence is characterized by readily available starting materials, relatively mild conditions, and suitability for scale-up production, with overall high yields and reaction control.
Enantioselective Synthesis and Catalytic Approaches
The preparation of enantiomerically enriched spirocyclic diketopiperazines, structurally related to the target compound, has been advanced using catalytic asymmetric methods such as the intramolecular Tsuji–Trost reaction of Ugi adducts. These methods provide access to high enantioselectivity and yields under mild conditions.
- Ligand selection critically affects enantioselectivity; for instance, ligand L4 gave the best balance between yield and enantioselectivity.
- Solvent choice impacts reaction outcome: dioxane improved yield and enantioselectivity compared to dichloromethane or toluene.
- The mechanism involves π-allylpalladium intermediates and proceeds via an SN2-type substitution pathway, favoring regio- and stereoselective cyclization.
This catalytic asymmetric approach offers a complementary strategy to classical multi-step synthesis, enabling the preparation of chiral diketopiperazine frameworks with high stereochemical fidelity.
Structural Variants and Functional Group Considerations
The spirocyclic core can be functionalized or substituted at various positions, including nitrogen atoms, to modulate biological activity or physical properties. For example, derivatives with different nitrogen heterocycles (pyrrolidinyl, piperazinyl, diazaspiro variants) have been described, indicating synthetic flexibility in tailoring the spirocyclic scaffold.
Summary Table of Key Preparation Methods
Research Findings and Industrial Relevance
- The classical synthesis route benefits from cheap, readily available raw materials and straightforward purification steps, making it attractive for large-scale synthesis.
- The catalytic asymmetric methods, while more complex, enable access to enantiomerically pure compounds, which are crucial for pharmaceutical applications.
- Reaction parameters such as base choice, solvent, temperature, and molar ratios are critical for optimizing yields and selectivity.
- Protective group strategies (e.g., benzyl protection) and their removal via catalytic hydrogenation are integral to the synthetic sequence.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
